Ethyl 5-methyl-3-(thiophen-2-yl)-1H-pyrrole-2-carboxylate
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Overview
Description
Ethyl 5-methyl-3-(thiophen-2-yl)-1H-pyrrole-2-carboxylate is a heterocyclic compound that features a pyrrole ring substituted with a thiophene ring and an ethyl ester group
Preparation Methods
The synthesis of Ethyl 5-methyl-3-(thiophen-2-yl)-1H-pyrrole-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or an amine.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via a Suzuki-Miyaura coupling reaction, which involves the cross-coupling of a boronic acid derivative of thiophene with a halogenated pyrrole intermediate.
Esterification: The final step involves the esterification of the carboxylic acid group on the pyrrole ring with ethanol in the presence of an acid catalyst to form the ethyl ester.
Chemical Reactions Analysis
Ethyl 5-methyl-3-(thiophen-2-yl)-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the thiophene ring, where halogenated derivatives can be formed using halogenating agents like N-bromosuccinimide.
Scientific Research Applications
Ethyl 5-methyl-3-(thiophen-2-yl)-1H-pyrrole-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Material Science: Due to its conjugated system, it is explored for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells.
Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Mechanism of Action
The mechanism of action of Ethyl 5-methyl-3-(thiophen-2-yl)-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. In receptor binding studies, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.
Comparison with Similar Compounds
Ethyl 5-methyl-3-(thiophen-2-yl)-1H-pyrrole-2-carboxylate can be compared with other similar compounds, such as:
Ethyl 5-methyl-3-(furan-2-yl)-1H-pyrrole-2-carboxylate: This compound has a furan ring instead of a thiophene ring, which affects its electronic properties and reactivity.
Mthis compound: The methyl ester variant has different solubility and reactivity compared to the ethyl ester.
Ethyl 5-methyl-3-(phenyl)-1H-pyrrole-2-carboxylate: The phenyl-substituted compound has different steric and electronic properties, influencing its biological activity and chemical reactivity.
This compound stands out due to the unique combination of the thiophene and pyrrole rings, which confer distinct electronic properties and potential for diverse applications in various fields.
Properties
IUPAC Name |
ethyl 5-methyl-3-thiophen-2-yl-1H-pyrrole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2S/c1-3-15-12(14)11-9(7-8(2)13-11)10-5-4-6-16-10/h4-7,13H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVPDFOTUZNQYOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(N1)C)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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